2-Fluorophenyl 4-(dodecyloxy)phenylcarbamate
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Overview
Description
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate is a small molecular compound with the chemical formula C25H34FNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorophenyl 4-(dodecyloxy)phenylcarbamate typically involves the reaction of 2-fluorophenol with 4-(dodecyloxy)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining anhydrous conditions and using appropriate solvents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and amine.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids/Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Hydrolysis Products: The major products are 2-fluorophenol and 4-(dodecyloxy)aniline.
Scientific Research Applications
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-fluorophenyl 4-(dodecyloxy)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorophenyl 4-(decyloxy)phenylcarbamate
- 2-fluorophenyl 4-(octyloxy)phenylcarbamate
- 2-fluorophenyl 4-(hexyloxy)phenylcarbamate
Uniqueness
2-fluorophenyl 4-(dodecyloxy)phenylcarbamate is unique due to its longer alkyl chain, which can influence its solubility, interaction with biological targets, and overall pharmacokinetic properties. This makes it a valuable compound for specific applications where longer alkyl chains are beneficial .
Properties
Molecular Formula |
C25H34FNO3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2-fluorophenyl) N-(4-dodecoxyphenyl)carbamate |
InChI |
InChI=1S/C25H34FNO3/c1-2-3-4-5-6-7-8-9-10-13-20-29-22-18-16-21(17-19-22)27-25(28)30-24-15-12-11-14-23(24)26/h11-12,14-19H,2-10,13,20H2,1H3,(H,27,28) |
InChI Key |
WEDCHEHVZVVAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2F |
Origin of Product |
United States |
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